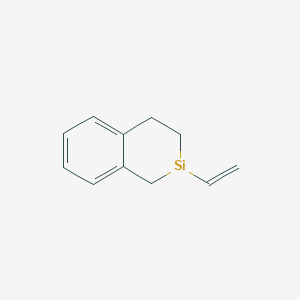
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl is an organosilicon compound that features a unique structure combining a tetrahydrobenzene ring with a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl typically involves the reaction of a silicon-containing precursor with a tetrahydrobenzene derivative. One common method is the hydrosilylation of 1,2,3,4-tetrahydrobenzene with a vinylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Functionalized silicon-containing compounds.
Scientific Research Applications
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, allowing the compound to participate in various biochemical pathways. The vinyl group can undergo polymerization reactions, leading to the formation of long-chain polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl: Unique due to the presence of both a tetrahydrobenzene ring and a silicon atom.
This compound derivatives: Functionalized derivatives with various substituents on the silicon atom.
Vinylsilane compounds: Similar in structure but lack the tetrahydrobenzene ring.
Uniqueness
This compound is unique due to its combination of a tetrahydrobenzene ring and a silicon atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62381-49-1 |
|---|---|
Molecular Formula |
C11H13Si |
Molecular Weight |
173.31 g/mol |
InChI |
InChI=1S/C11H13Si/c1-2-12-8-7-10-5-3-4-6-11(10)9-12/h2-6H,1,7-9H2 |
InChI Key |
RNTHWUAUXVDPPE-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si]1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















